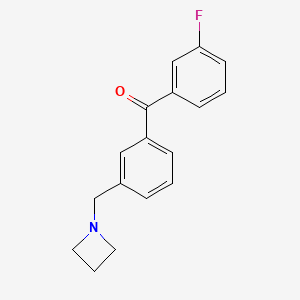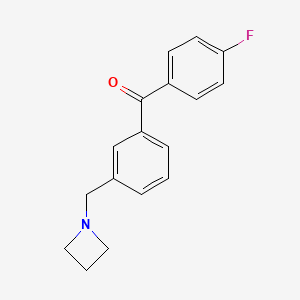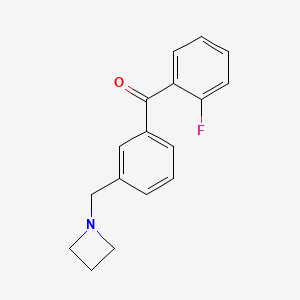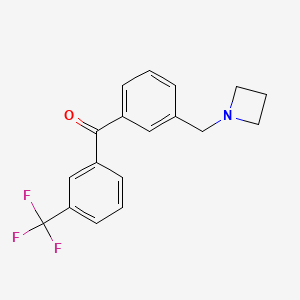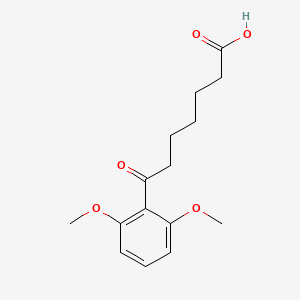
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid” is a complex organic molecule. It contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid), a 2,6-dimethoxyphenyl group (a phenyl ring with methoxy groups at the 2 and 6 positions), and an oxo group (a carbonyl group) at the 7th position of the heptanoic acid chain .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heptanoic acid chain, the introduction of the oxo group, and the attachment of the 2,6-dimethoxyphenyl group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxo group could potentially introduce double bond character into the molecule, and the 2,6-dimethoxyphenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically reactive, especially in conditions that favor its deprotonation. The oxo group could also potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and 2,6-dimethoxyphenyl groups could impact its solubility, while the length of the heptanoic acid chain could influence its phase at room temperature .Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity : A derivative of 7-oxoheptanoate exhibited moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research and therapy (Nurieva et al., 2015).
Key Intermediate for Synthesis : Methyl 7-Oxoheptanoate, a related compound, has been used in the synthesis of various chemical intermediates, highlighting its utility in organic synthesis (Ballini & Petrini, 1984).
Optical Purity and Asymmetric Hydrogenation : Studies on the synthesis of optically pure derivatives of dimethoxyphenylpropanoic acid show applications in developing asymmetric hydrogenation catalyst systems, which are crucial in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Density Functional Theory (DFT) Analysis : Research on the geometrical parameters and structural analysis of 7-oxoheptanoate derivatives via DFT provides insights into their chemical properties and potential applications in material science and molecular modeling (Çeti̇nkaya, 2017).
Antioxidant Properties and Biological Evaluation : Synthesis and characterization of triazoles derived from dimethoxyphenyl compounds reveal their antioxidant properties, suggesting potential use in developing new therapeutic agents (Dovbnya et al., 2022).
Enzymatic Modification for Antioxidant Capacity : The laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 7-oxoheptanoate, resulted in the production of compounds with higher antioxidant capacity, indicating potential for bioactive compound development (Adelakun et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-12-8-6-9-13(20-2)15(12)11(16)7-4-3-5-10-14(17)18/h6,8-9H,3-5,7,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVUUKWPWFECL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645472 |
Source


|
| Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-51-3 |
Source


|
| Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

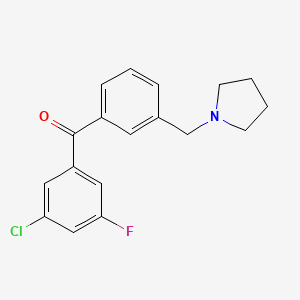
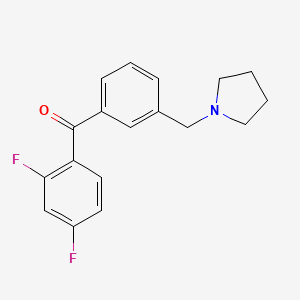
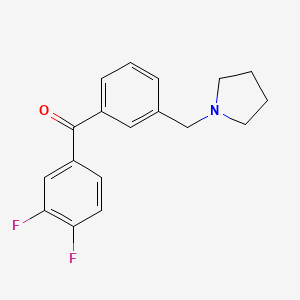
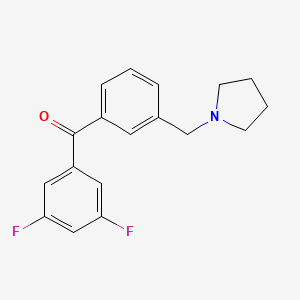

![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
